molecular formula C9H9BF3KO3 B7981992 Potassium 4-acetoxy-3-methoxyphenyltrifluroborate

Potassium 4-acetoxy-3-methoxyphenyltrifluroborate

Cat. No.: B7981992
M. Wt: 272.07 g/mol
InChI Key: APIHVFFFZWPFCF-UHFFFAOYSA-N
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Description

Potassium 4-acetoxy-3-methoxyphenyltrifluroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its stability and versatility in various chemical reactions, especially in Suzuki–Miyaura cross-coupling reactions. The presence of the trifluoroborate group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-acetoxy-3-methoxyphenyltrifluroborate typically involves the reaction of 4-acetoxy-3-methoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium hydroxide, under mild conditions. The resulting product is then purified through crystallization techniques to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-acetoxy-3-methoxyphenyltrifluroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, quinones, boronic acids, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of potassium 4-acetoxy-3-methoxyphenyltrifluroborate primarily involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transmetalation step in Suzuki–Miyaura reactions, where it transfers the aryl group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 3-methoxyphenyltrifluoroborate
  • Potassium 4-acetoxyphenyltrifluoroborate

Uniqueness

Potassium 4-acetoxy-3-methoxyphenyltrifluroborate is unique due to the presence of both acetoxy and methoxy groups on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds. This dual functionality allows for more versatile applications in synthetic chemistry and material science .

Properties

IUPAC Name

potassium;(4-acetyloxy-3-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O3.K/c1-6(14)16-8-4-3-7(10(11,12)13)5-9(8)15-2;/h3-5H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIHVFFFZWPFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC(=O)C)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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